Cas no 478511-14-7 (3'-13CUridine)

3'-13CUridine 化学的及び物理的性質
名前と識別子
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- Uridine-3'-13C (9CI)
- [3'-13C]Uridine
- 3'-13CUridine
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- インチ: InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i6+1
- InChIKey: DRTQHJPVMGBUCF-MAZIVLEBSA-N
- ほほえんだ: OC[C@H]1O[C@@H](N2C=CC(=O)NC2=O)[C@H](O)[13C@@H]1O
3'-13CUridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | NUC-032-0.10g |
[3'-13C]uridine |
478511-14-7 | 0.10g |
$1780 | 2025-02-19 | ||
TRC | U829914-1mg |
[3'-13C]Uridine |
478511-14-7 | 1mg |
$178.00 | 2023-05-17 | ||
TRC | U829914-10mg |
[3'-13C]Uridine |
478511-14-7 | 10mg |
$1372.00 | 2023-05-17 | ||
Omicron Biochemicals | NUC-032-0.25g |
[3'-13C]uridine |
478511-14-7 | 0.25g |
$3545 | 2025-02-19 |
3'-13CUridine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
3'-13CUridineに関する追加情報
Comprehensive Overview of 3'-13C Uridine (CAS No. 478511-14-7): Applications and Research Insights
3'-13C Uridine (CAS No. 478511-14-7) is a stable isotope-labeled nucleoside widely utilized in biomedical research, metabolic studies, and drug development. As a carbon-13 labeled derivative of uridine, this compound serves as a critical tool for tracing nucleotide metabolism, RNA synthesis, and cellular energy pathways. Its unique isotopic enrichment enables researchers to monitor biochemical processes with high precision using techniques like NMR spectroscopy and mass spectrometry.
The growing demand for isotope-labeled compounds in cancer research and virology studies has positioned 3'-13C Uridine as a hotspot in 2024. Scientists are particularly interested in its role in elucidating SARS-CoV-2 replication mechanisms and mitochondrial dysfunction in neurodegenerative diseases. Recent publications highlight its application in metabolic flux analysis to identify novel therapeutic targets for age-related disorders.
From a technical perspective, 478511-14-7 exhibits superior stability compared to non-labeled uridine, making it ideal for long-term in vivo tracking experiments. Its 13C-label at the 3' position specifically allows differentiation between de novo and salvage pathway nucleotide synthesis. This specificity addresses one of the most frequently searched questions in isotope tracing methodologies: "How to distinguish parallel metabolic pathways in RNA biosynthesis?"
Innovative applications of 3'-13C Uridine now extend to single-cell metabolomics, a trending topic in precision medicine. Researchers leverage its detection sensitivity to map tumor heterogeneity and stem cell differentiation at unprecedented resolution. The compound's compatibility with high-resolution MS platforms (Orbitrap, TOF) aligns with the industry's shift toward multi-omics integration.
Quality considerations for CAS 478511-14-7 emphasize ≥98% chemical purity and ≥99% isotopic enrichment, parameters crucial for reproducible results in quantitative metabolomics. Storage at -20°C under inert atmosphere maintains stability, while HPLC-UV validation ensures batch-to-batch consistency—a key concern for researchers comparing data across multi-center studies.
The pharmaceutical industry increasingly adopts 13C-labeled nucleosides like 3'-13C Uridine for drug metabolism studies, particularly for mRNA-based therapeutics. This aligns with trending searches on "tracking nucleic acid drugs in vivo" and "quantifying RNA turnover rates." Its use in PET tracer development (when combined with 11C or 18F) further expands diagnostic applications.
Emerging protocols combine 478511-14-7 with CRISPR screening to investigate nucleotide pool regulation—a technique gaining traction in immuno-oncology. Such interdisciplinary approaches address another hot topic: "How do metabolic adaptations influence cancer immunotherapy resistance?"
For synthetic biology applications, 3'-13C Uridine facilitates real-time monitoring of cell-free RNA production systems. This supports the booming mRNA vaccine and therapeutic protein manufacturing sectors, where questions about process optimization dominate industry forums.
Environmental scientists have adapted isotope-labeled uridine for microbial community analysis in bioremediation studies. The compound's ability to trace RNA synthesis in unculturable bacteria answers pressing questions about soil microbiome functions and carbon cycling.
In neuroscience, the combination of 3'-13C Uridine with microdialysis enables dynamic measurement of nucleoside kinetics in brain tissues. This methodology provides insights into neurodegenerative disease mechanisms, a top-searched topic in biomarker discovery.
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